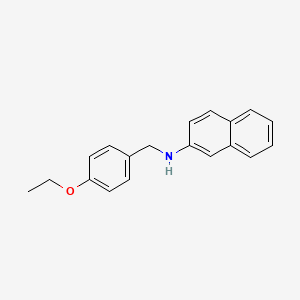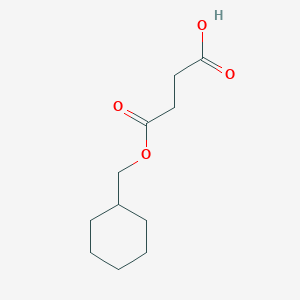![molecular formula C13H19NO B5881724 1-[2-(2-methylphenoxy)ethyl]pyrrolidine](/img/structure/B5881724.png)
1-[2-(2-methylphenoxy)ethyl]pyrrolidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[2-(2-methylphenoxy)ethyl]pyrrolidine, also known as MPEP, is a selective antagonist of the metabotropic glutamate receptor subtype 5 (mGluR5). It was first synthesized in 1997 by a team of researchers at the University of California, San Francisco. Since then, MPEP has been extensively studied for its potential use in treating various neurological disorders, including fragile X syndrome, schizophrenia, and addiction.
Mechanism of Action
1-[2-(2-methylphenoxy)ethyl]pyrrolidine works by selectively blocking the mGluR5 receptor, which is involved in regulating the release of glutamate in the brain. By blocking this receptor, this compound can reduce the activity of glutamate in the brain, which can lead to a reduction in symptoms associated with various neurological disorders.
Biochemical and Physiological Effects
This compound has been shown to have a number of biochemical and physiological effects in animal models. Studies have shown that this compound can improve learning and memory, reduce anxiety, and decrease the risk of addiction.
Advantages and Limitations for Lab Experiments
1-[2-(2-methylphenoxy)ethyl]pyrrolidine has a number of advantages for use in lab experiments. It is highly selective for the mGluR5 receptor, which makes it a useful tool for studying the role of this receptor in various neurological disorders. However, this compound does have some limitations, including its low solubility in water and its potential toxicity at high doses.
Future Directions
There are a number of potential future directions for research on 1-[2-(2-methylphenoxy)ethyl]pyrrolidine. One area of interest is in the development of new drugs that target the mGluR5 receptor. Another potential direction is in the use of this compound as a tool for studying the role of the mGluR5 receptor in various neurological disorders. Finally, there is interest in exploring the potential use of this compound in combination with other drugs for the treatment of various neurological disorders.
Synthesis Methods
1-[2-(2-methylphenoxy)ethyl]pyrrolidine can be synthesized using a multistep process that involves the reaction of 2-bromoethyl methyl ether with 2-methylphenol to form 2-(2-methylphenoxy)ethyl bromide. This intermediate is then reacted with pyrrolidine in the presence of a base to yield this compound.
Scientific Research Applications
1-[2-(2-methylphenoxy)ethyl]pyrrolidine has been widely studied for its potential therapeutic applications in various neurological disorders. One of the most promising areas of research is in the treatment of fragile X syndrome, a genetic disorder that causes intellectual disability and behavioral problems. Studies have shown that this compound can improve learning and memory in fragile X mice models.
This compound has also been studied for its potential use in treating schizophrenia. Studies have shown that this compound can reduce the symptoms of schizophrenia in animal models by blocking the mGluR5 receptor.
properties
IUPAC Name |
1-[2-(2-methylphenoxy)ethyl]pyrrolidine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19NO/c1-12-6-2-3-7-13(12)15-11-10-14-8-4-5-9-14/h2-3,6-7H,4-5,8-11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YAARYBBZQCVAQK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1OCCN2CCCC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
19.5 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID47198343 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[2-(4-morpholinyl)ethyl]-2-(2,3,5-trimethylphenoxy)acetamide](/img/structure/B5881643.png)



![1-{1-[2-(4-morpholinyl)-2-oxoethyl]-1H-indol-3-yl}-1-propanone](/img/structure/B5881666.png)


![methyl 4-({[4-(diphenylmethyl)-1-piperazinyl]imino}methyl)benzoate](/img/structure/B5881698.png)



![8-methyl-5-(2-phenylethyl)-5H-[1,2,4]triazino[5,6-b]indole-3-thiol](/img/structure/B5881743.png)

